

A Comparative Guide to the Crystal Structure Determination of 2,6-Diphenylpyridine Derivatives

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Compound of Interest

Compound Name: 2,6-Diphenylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic data of several **2,6-diphenylpyridine** derivatives. The determination of the three-dimensional arrangement of atoms in a molecule is crucial for understanding its chemical and physical properties, which is of paramount importance in fields such as materials science and drug discovery. The following sections present a comparative analysis of crystal structures, detailed experimental protocols for single-crystal X-ray diffraction, and a generalized workflow for crystal structure determination.

Comparative Crystallographic Data

The crystal structures of **2,6-diphenylpyridine** and its derivatives have been extensively studied. The following table summarizes key crystallographic parameters for a selection of these compounds, allowing for a direct comparison of their solid-state structures. Variations in substituents on the phenyl rings can lead to significant changes in crystal packing and intermolecular interactions.

Compound Name	Chemical Form	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Ref.
2,6-Diphenylpyridine	C ₁₇ H ₁₃ N	Orthorhombic	Pna2 ₁	16.136 8(16)	12.537 1(14)	6.2969 (4)	90	1273.9 (2)	[1][2]
4-(3-Methoxyphenyl)-2,6-diphenylpyridine	C ₂₄ H ₁₉ NO	Monoclinic	I2/a	18.658 8(2)	5.4739 (1)	35.568 9(5)	100.72 9(1)	3569.3 7(9)	[3][4]
4-(4-Chlorophenyl)-2,6-diphenylpyridine	C ₂₃ H ₁₆ CIN	Monoclinic	P2 ₁ /c	9.3995 (11)	20.621 (2)	9.5362 (12)	108.14 6(2)	1756.4 (3)	[5]
4-(4-Bromophenyl)-2,6-diphenylpyridine	C ₂₃ H ₁₆ BrN	Monoclinic	P2 ₁ /c	-	-	-	-	-	[6]
4-(4-(1H-imidazol-1-yl)phenyl)imidazole	C ₂₆ H ₁₉ N ₃	Monoclinic	P12 ₁ /c	12.885 (1)	15.007 (2)	10.863 (2)	109.46 0(8)	1980.4	[6]

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Phenyl

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Experimental Protocols

The determination of the crystal structure of **2,6-diphenylpyridine** derivatives typically involves chemical synthesis followed by single-crystal X-ray diffraction. Below are detailed methodologies for these key experiments.

Synthesis and Crystallization

A common synthetic route for **2,6-diphenylpyridine** derivatives is the Kröhnke pyridine synthesis or similar multicomponent reactions. For example, the synthesis of 4-(3-methoxyphenyl)-**2,6-diphenylpyridine** was achieved via an NH₄I-triggered annulation of an α,β -unsaturated ketoxime acetate.[3]

- General Synthesis Procedure:
 - A mixture of a substituted benzaldehyde, a substituted acetophenone, and a base (e.g., NaOH) in a solvent like ethanol is stirred at room temperature.[7]
 - An ammonium salt, such as ammonium acetate, is added, and the mixture is refluxed for several hours.[7]
 - After cooling, the crude product precipitates and is collected by filtration.

- Purification is typically performed by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of petroleum ether and ethyl acetate) to yield single crystals suitable for X-ray diffraction.[4][7]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline compounds.[8]

- Data Collection:

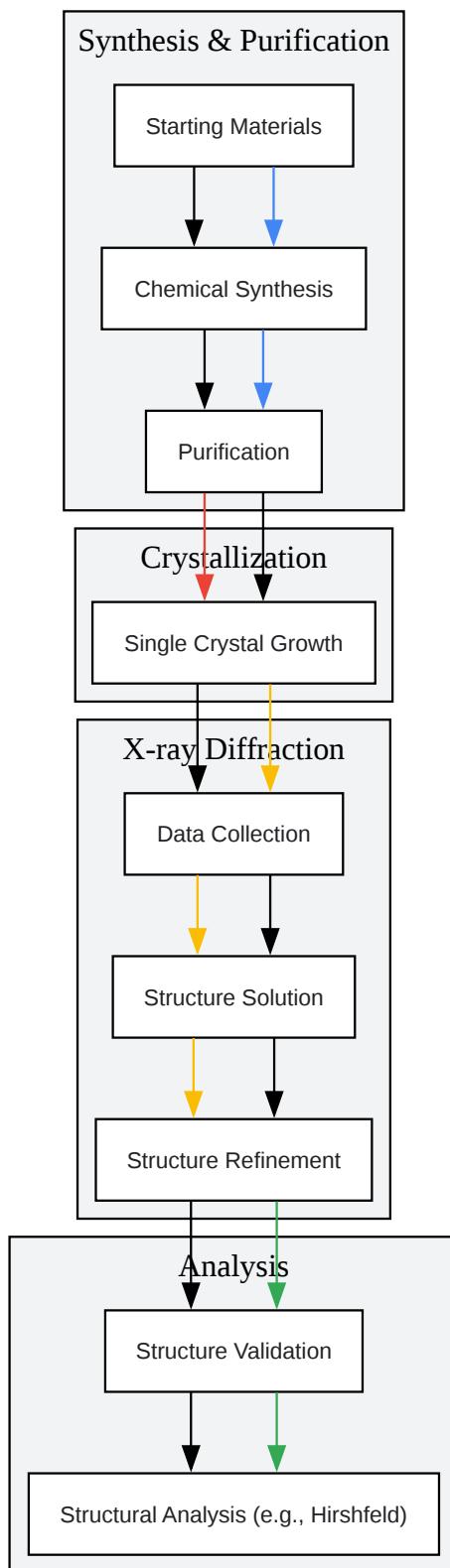
- A suitable single crystal is selected and mounted on a diffractometer.
- The crystal is maintained at a constant low temperature (e.g., 120 K or 200 K) to minimize thermal vibrations.[1][4]
- The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation).[4][5]
- The diffraction patterns are collected on a detector as the crystal is rotated.

- Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell dimensions and space group.
- The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5]
- The structural model is refined against the experimental data using full-matrix least-squares on F^2 .[5]
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][4]

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of a **2,6-diphenylpyridine** derivative, from synthesis to final structural analysis.



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Caption: General workflow for crystal structure determination.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard, other techniques can provide valuable information about the physicochemical properties of **2,6-diphenylpyridine** derivatives.

- Powder X-ray Diffraction (PXRD): Used for phase identification of crystalline materials and can be used to study polymorphism.
- Spectroscopic Methods (NMR, FT-IR, UV-Vis): These techniques are essential for confirming the chemical structure of the synthesized compounds in solution and solid states.[4]
- Thermal Analysis (DSC, TGA): Provides information on the thermal stability and phase transitions of the crystalline material.
- Hirshfeld Surface Analysis: A computational method used to analyze intermolecular interactions in the crystal packing.[3][9] This analysis reveals that the packing in many **2,6-diphenylpyridine** derivatives is dominated by H···H, C···H/H···C, and in some cases, O···H/H···O or C-H···π interactions.[3][9]
- Density Functional Theory (DFT) Calculations: Used to compute various molecular properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and nonlinear optical parameters, providing theoretical insights that complement experimental data.[10]

This guide provides a comparative overview of the crystal structure determination of **2,6-diphenylpyridine** derivatives. The presented data and protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development.

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